
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexahydro-1,3-isobenzof
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexahydro-1,3-isobenzof is a complex polymeric compound. Polymers of this nature are typically used in various industrial applications due to their unique chemical and physical properties. These polymers are often synthesized to achieve specific characteristics such as enhanced durability, flexibility, or resistance to environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polycondensation reaction between hexanedioic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and hexahydro-1,3-isobenzof. The reaction typically occurs under high-temperature conditions with the presence of a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve the desired molecular weight and polymer properties.
Industrial Production Methods
In an industrial setting, the production of this polymer is carried out in large-scale reactors. The reactants are mixed in precise ratios and subjected to controlled heating and stirring. The polymerization process is monitored to ensure consistent quality and performance of the final product. Post-polymerization, the polymer may undergo additional processing such as extrusion, molding, or coating, depending on its intended application.
Chemical Reactions Analysis
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reducing agents can modify the polymer’s functional groups.
Substitution: Certain functional groups within the polymer can be substituted with other chemical groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce new functional groups into the polymer chain.
Scientific Research Applications
This polymer has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Mechanism of Action
The mechanism by which this polymer exerts its effects depends on its specific application. In drug delivery systems, for example, the polymer may interact with biological membranes to facilitate the controlled release of therapeutic agents. The molecular targets and pathways involved can vary widely, but typically involve interactions with cellular components and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar applications in packaging and textiles.
Polybutylene terephthalate (PBT): Known for its excellent mechanical properties and resistance to chemicals.
Polycarbonate (PC): Noted for its high impact resistance and optical clarity.
Uniqueness
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexahydro-1,3-isobenzof is unique due to its specific combination of monomers, which imparts distinct properties such as enhanced flexibility, thermal stability, and chemical resistance. These characteristics make it suitable for specialized applications where other polymers may not perform as effectively.
Properties
CAS No. |
129811-22-9 |
|---|---|
Molecular Formula |
C28H50O10 |
Molecular Weight |
546.7 g/mol |
IUPAC Name |
7a-(2-ethylhexyl)-4,5,6,7-tetrahydro-3aH-2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid |
InChI |
InChI=1S/C16H26O3.C6H10O4.C6H14O3/c1-3-5-8-12(4-2)11-16-10-7-6-9-13(16)14(17)19-15(16)18;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9/h12-13H,3-11H2,1-2H3;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3 |
InChI Key |
VNWRMAFYWGHXIL-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CC12CCCCC1C(=O)OC2=O.CCC(CO)(CO)CO.C(CCC(=O)O)CC(=O)O |
Canonical SMILES |
CCCCC(CC)CC12CCCCC1C(=O)OC2=O.CCC(CO)(CO)CO.C(CCC(=O)O)CC(=O)O |
Synonyms |
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexahydro-1,3-isobenzofurandione, 2-ethylhexanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


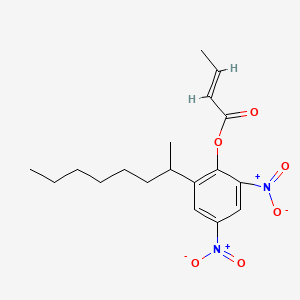
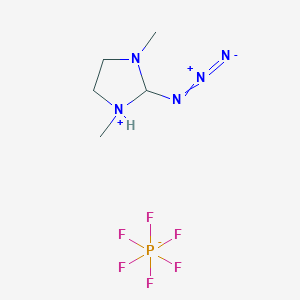

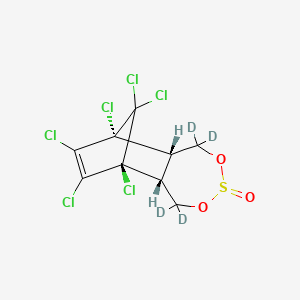
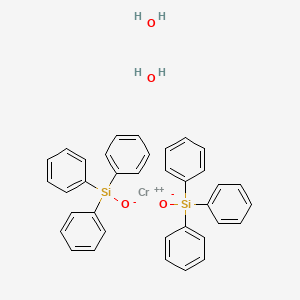
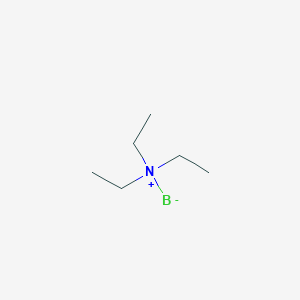

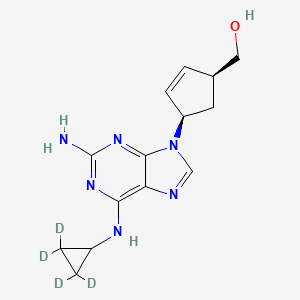
![6-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148576.png)

